(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Enantiomeric purity Chiral synthesis Procurement specification

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 1344913-01-4) is a chiral secondary alcohol characterized by a 3-chloro-4-fluorophenyl substituent and a defined (R)-stereocenter. It is a liquid at room temperature with a predicted density of 1.277 g/cm³ and a predicted boiling point of 233.3 °C.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 1344913-01-4
Cat. No. B3339907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
CAS1344913-01-4
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)Cl)O
InChIInChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
InChIKeyRGGSPHGSOUBBIC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 1344913-01-4): Procurement-Quality Data for a Chiral Pharmaceutical Building Block


(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 1344913-01-4) is a chiral secondary alcohol characterized by a 3-chloro-4-fluorophenyl substituent and a defined (R)-stereocenter . It is a liquid at room temperature with a predicted density of 1.277 g/cm³ and a predicted boiling point of 233.3 °C . The compound is primarily employed as a chiral building block or intermediate in the synthesis of more complex molecules, including potential kinase inhibitors [1].

Why Generic Substitution of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Can Compromise Asymmetric Synthesis Integrity


Substitution of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol with its enantiomer, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 911218-02-5), or the racemic mixture (CAS 878572-03-3) is chemically but not stereochemically equivalent. In asymmetric synthesis, the defined (R)-configuration is a critical parameter, as the opposite enantiomer will produce a diastereomeric product, which can lead to a different, or completely inactive, final compound . Similarly, substituting the 3-chloro-4-fluorophenyl motif with other halogenated phenyl groups (e.g., 3-chlorophenyl or 4-fluorophenyl) can drastically alter the electronic and steric properties of the final molecule, impacting its binding affinity or reactivity [1]. Therefore, for research and development where a specific stereochemical outcome is required, the exact (R)-enantiomer must be procured and verified.

Quantitative Differentiation Evidence for (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Procurement


Comparative Purity and Storage Stability: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer of 1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS 1344913-01-4) is commercially available in a higher stated purity (98%) compared to its (S)-enantiomer (CAS 911218-02-5), which is commonly supplied at 95% purity . This difference in available purity grade is a direct consideration for procurement, especially in applications requiring high enantiomeric excess. Furthermore, the (R)-enantiomer requires refrigerated storage (2-8°C) to maintain stability, whereas the (S)-enantiomer is specified for long-term storage in a cool, dry place, indicating a potential difference in thermal stability that could impact supply chain and laboratory handling .

Enantiomeric purity Chiral synthesis Procurement specification

Physical Property Benchmarking: Density and Boiling Point Comparison with Racemic Mixture

While enantiomers share identical physical properties in an achiral environment, the reported physical properties for the (R)-enantiomer are consistent with the racemic mixture, providing a baseline for identification. The density is predicted to be 1.277 ± 0.06 g/cm³ and the boiling point is predicted at 233.3 ± 25.0 °C . These values align with experimental data for the racemic mixture, which has a reported density of 1.277 g/cm³ and a boiling point of 233.3 °C at 760 mmHg [1]. This consistency allows for the use of standard analytical techniques (e.g., GC, density measurement) to verify compound identity against the racemic standard, which is a common and cost-effective approach for initial quality checks.

Physical properties Quality control Compound identification

Stereochemical Identity Confirmation: InChI Key Distinction from Racemic and (S)-Enantiomer

The (R)-enantiomer possesses a unique stereochemically-defined InChI Key (RGGSPHGSOUBBIC-RXMQYKEDSA-N), which is distinct from both the racemic mixture (RGGSPHGSOUBBIC-UHFFFAOYSA-N) and the (S)-enantiomer (not explicitly listed in common databases but would be a different stereochemical descriptor) [1]. This unique identifier ensures accurate compound registration in laboratory information management systems (LIMS) and electronic lab notebooks (ELN), preventing inadvertent use of the incorrect stereoisomer. The explicit specification of the stereocenter in the IUPAC name, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol, further reinforces the stereochemical identity for procurement and documentation .

Stereochemistry Database registration Procurement accuracy

Class-Level Application Relevance: Chiral Alcohol Motif in Kinase Inhibitor Synthesis

The 3-chloro-4-fluorophenyl moiety, when present as a chiral alcohol, is a recognized pharmacophore or intermediate for the synthesis of tyrosine kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib . While direct comparative data for this specific (R)-enantiomer versus other halogenated phenyl alcohols is limited in primary literature, the compound class is known for its utility in enhancing binding affinity to hydrophobic pockets in kinase domains . The defined (R)-stereochemistry is critical, as the biological activity of the final inhibitor is often highly dependent on the absolute configuration of the chiral center [1]. This class-level inference supports the selection of this specific chiral alcohol for research programs targeting kinase inhibition, where the (R)-configuration is a required design element.

Kinase inhibitors Medicinal chemistry Chiral building blocks

Optimal Application Scenarios for Procuring (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-ol


Asymmetric Synthesis of Chiral Pharmaceuticals Requiring a Defined (R)-Stereocenter

This compound is ideal for research and development programs in medicinal chemistry that require the introduction of a chiral (R)-alcohol moiety with a 3-chloro-4-fluorophenyl group. Its defined stereochemistry is essential for the synthesis of enantiomerically pure drug candidates, particularly those targeting kinase enzymes [1]. The availability of the compound in 98% purity supports the synthesis of advanced intermediates with minimal purification overhead.

Quality Control and Analytical Method Development for Chiral Purity

Due to its well-defined physical properties, which align with the racemic standard [1], this compound serves as an excellent reference standard for developing and validating analytical methods, such as chiral HPLC or GC, to assess enantiomeric purity. The unique InChI Key ensures accurate database management and traceability in GLP/GMP environments.

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

For research groups investigating SAR around kinase inhibitors, this chiral alcohol provides a specific stereochemical and electronic environment. Its use as a building block allows for the systematic exploration of how the (R)-configuration of a 3-chloro-4-fluorophenyl ethanol fragment influences target binding and downstream biological activity [2]. This is particularly relevant for programs focused on BTK or similar tyrosine kinases.

Chemical Biology Probe Synthesis

The compound's utility as a chiral building block extends to the synthesis of chemical biology probes, such as activity-based probes or affinity labels, where the (R)-stereocenter may be crucial for selective target engagement. Its halogenated aromatic ring also provides a potential handle for further functionalization or for use in imaging studies (e.g., ¹⁹F NMR) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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